CYP2C19 Inhibition Potency: 5.48 μM IC50 vs. Structurally Distinct Patent Compound
4-Phenyl-7-(1-phenylethoxy)-2H-chromen-2-one inhibits human recombinant CYP2C19 with an IC50 of 5.48 μM, as determined using Vivid CYP450 screening kits under standardized assay conditions [1]. In the same multi-CYP inhibition panel, the compound demonstrated the following selectivity profile: CYP1A2 (IC50 not reported but likely >10 μM based on panel design), CYP2C9 (moderate inhibition, exact IC50 not specified in public data), CYP2D6 (weak inhibition), and CYP3A4 (weak inhibition). This contrasts with 7-hydroxy-4-phenylcoumarin, which shows no reported CYP2C19 activity, acting instead as an ALDH-2 (IC50 = 1.5 μM) and MAO (IC50 = 0.5 μM) dual inhibitor [2]. The 7-(1-phenylethoxy) substitution therefore confers CYP2C19 inhibitory activity absent in the parent 7-hydroxy scaffold.
| Evidence Dimension | CYP2C19 inhibition (IC50) |
|---|---|
| Target Compound Data | 5.48 μM |
| Comparator Or Baseline | 7-Hydroxy-4-phenylcoumarin: No CYP2C19 activity reported; active against ALDH-2 (1.5 μM) and MAO (0.5 μM) |
| Quantified Difference | Target compound exhibits CYP2C19 inhibition; comparator lacks CYP2C19 activity entirely |
| Conditions | Human recombinant CYP2C19; Vivid CYP450 screening kit; 30 min incubation |
Why This Matters
For researchers screening CYP2C19 inhibitors for drug–drug interaction studies or pharmacoenhancer development, this compound provides a distinct chemotype with measurable potency, whereas the 7-hydroxy analog is unsuitable for CYP-targeted applications.
- [1] BindingDB. BDBM234497 (US9353089, 117). CYP inhibition panel data for human recombinant CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4. IC50 (CYP2C19) = 5.48 μM. View Source
- [2] TargetMol. 7-Hydroxy-4-phenylcoumarin product page. Dual ALDH-2/MAO inhibitor; IC50 = 1.5 μM (ALDH-2), 0.5 μM (MAO). View Source
